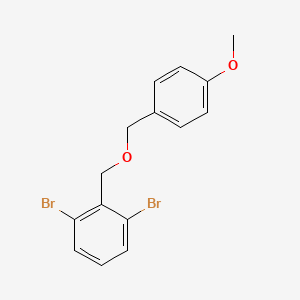
1.3-Dibromo-2-(((4-methoxybenzyl)oxy)methyl)benzene
Overview
Description
Scientific Research Applications
Synthesis and Molecular Interactions
- The study by Mojtahedi et al. (2012) explores the crystal structure of a related compound, highlighting the importance of π-stacking interactions for molecular assembly. Such insights can be crucial for designing materials with specific optical or electronic properties (M. M. Mojtahedi et al., 2012).
Potential Biophotonic Materials
- Nesterov's research on 3,5-Bis(4-methoxybenzylidene)-1-methyl-4-piperidone and its derivatives discusses their structural properties and potential as biophotonic materials. This suggests a pathway for the development of materials that could be used in biophotonic applications, such as in medical imaging or as sensors (V. Nesterov, 2004).
Carbonic Anhydrase Inhibition for Medical Applications
- The synthesis and study of bromophenol derivatives, including natural products like vidalol B, have shown promise as carbonic anhydrase inhibitors. These compounds offer potential therapeutic avenues for conditions such as glaucoma, epilepsy, and osteoporosis (Halis T Balaydın et al., 2012).
Photodynamic Therapy for Cancer Treatment
- Pişkin et al. (2020) synthesized a new zinc phthalocyanine compound that exhibits high singlet oxygen quantum yield, making it a potential candidate for use in photodynamic therapy for cancer treatment. Its remarkable photophysical properties underline the relevance of such compounds in developing new therapeutic modalities (M. Pişkin et al., 2020).
Synthetic Methodology and Organic Chemistry
- Research on the selective synthesis of 4-methoxyestrogen from 4-hydroxyestrogen by Teranishi et al. (2001) demonstrates advanced synthetic techniques that could be applicable to the synthesis of complex organic molecules, including those related to 1,3-Dibromo-2-(((4-methoxybenzyl)oxy)methyl)benzene. This work underscores the versatility and importance of targeted organic synthesis in drug development and material science (M. Teranishi et al., 2001).
properties
IUPAC Name |
1,3-dibromo-2-[(4-methoxyphenyl)methoxymethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Br2O2/c1-18-12-7-5-11(6-8-12)9-19-10-13-14(16)3-2-4-15(13)17/h2-8H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZILCRUTDPIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2=C(C=CC=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(2,5-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485744.png)
![trans-2-[(3-Methylbutyl)amino]cyclobutan-1-ol](/img/structure/B1485745.png)
![trans-2-[4-(2-Hydroxyethyl)piperazin-1-yl]cyclobutan-1-ol](/img/structure/B1485746.png)

![1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485752.png)
![1-{[(2-Methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485753.png)
![1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485754.png)
![1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485757.png)
![1-[(1-Hydroxycyclobutyl)methyl]piperidine-4-carbonitrile](/img/structure/B1485758.png)
![1-({[2-(Propan-2-yl)phenyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1485759.png)
amino}phenol](/img/structure/B1485760.png)
![1-{[Cyclohexyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485762.png)
![1-{[(2-Hydroxyethyl)(phenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485765.png)
![1-{[(2-Hydroxyethyl)(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485767.png)